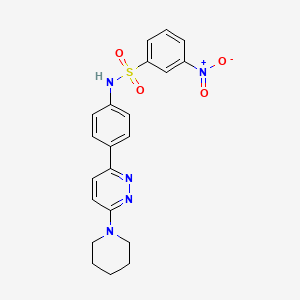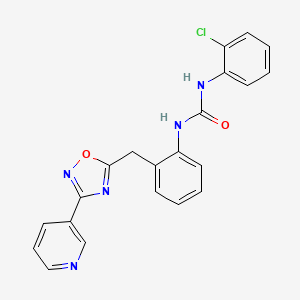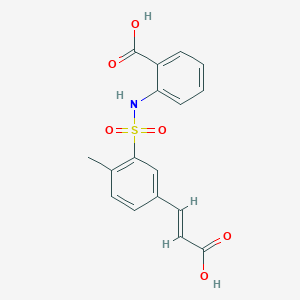
1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
カタログ番号:
B2374209
CAS番号:
2320726-14-3
分子量:
422.441
InChIキー:
GRHUFZZLEHXSSL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a quinazoline-2,4(1H,3H)-dione structure, which is a type of heterocyclic compound. It also contains a 1,2,4-oxadiazole ring and a 2,5-dimethoxyphenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents .科学的研究の応用
Synthesis and Chemical Properties
- Quinazoline derivatives, including quinazoline-2,4(1H,3H)-diones, have been synthesized using various methods, including reactions with carbon dioxide and 2-aminobenzonitriles, highlighting their versatility in chemical synthesis and potential for modification to achieve desired properties (Patil et al., 2008; Mizuno et al., 2007).
- Syntheses often focus on sustainability, utilizing green chemistry principles such as solvent-free conditions and recyclable catalysts, indicating the environmental consideration in the development of these compounds (Patil et al., 2009).
Biological and Pharmacological Applications
- Quinazoline derivatives have been explored for their antitumor activities, with some compounds showing promising results in inhibiting tumor growth, suggesting potential applications in cancer research and therapy (Al-Suwaidan et al., 2016).
- Oxadiazole-linked quinazoline derivatives have been investigated for their analgesic and anti-inflammatory properties, indicating their potential use in developing new pain management and anti-inflammatory medications (Dewangan et al., 2016).
Molecular Modeling and Spectroscopic Analysis
- Detailed molecular modeling and spectroscopic analyses, including DFT studies, vibrational spectroscopic studies, and molecular docking, have been conducted on quinazoline derivatives to understand their structural and electronic properties. These studies provide insights into the interaction mechanisms of these compounds with biological targets, aiding in the rational design of drugs and other functional molecules (Sebastian et al., 2015; Qiao et al., 2015).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is reacted with DCC and DMAP in chloroform to form the corresponding 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl ester intermediate.", "The propylquinazoline-2,4(1H,3H)-dione is then reacted with the 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl ester intermediate in dichloromethane to form the desired compound.", "The product is then purified by column chromatography using a mixture of methanol and dichloromethane as the eluent.", "The final compound is obtained as a white solid and characterized by NMR and mass spectrometry.", "The crude product is dissolved in diethyl ether and washed with a solution of sodium bicarbonate and water, followed by a solution of sodium chloride and water to remove any impurities." ] } | |
CAS番号 |
2320726-14-3 |
分子式 |
C22H22N4O5 |
分子量 |
422.441 |
IUPAC名 |
1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-17(15)26(22(25)28)13-19-23-20(24-31-19)16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3 |
InChIキー |
GRHUFZZLEHXSSL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-(4-chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-i...
Cat. No.: B2374126
CAS No.: 1251698-48-2
Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4...
Cat. No.: B2374127
CAS No.: 392318-68-2
1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrroli...
Cat. No.: B2374131
CAS No.: 924966-06-3
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylth...
Cat. No.: B2374132
CAS No.: 1396759-83-3





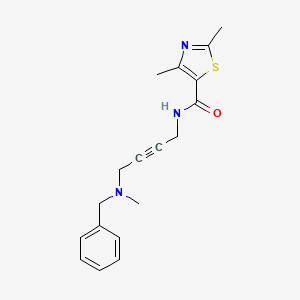
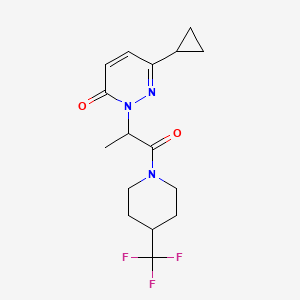
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide](/img/structure/B2374137.png)



